ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride
Description
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Properties
CAS No. |
2156703-26-1 |
|---|---|
Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Isoquinoline Ring: The initial step often involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.
Esterification: The carboxyl group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The product is purified using techniques like crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Various tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways: The compound may influence signaling pathways involved in inflammation, neuroprotection, and cell proliferation.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
